

Application Notes and Protocols: Chenodeoxycholic Acid-13C Tracer Studies in Cholestatic Liver Disease

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Compound of Interest

Compound Name: *Chenodeoxycholic acid-13C*

Cat. No.: *B1468322*

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These application notes provide a comprehensive overview and detailed protocols for conducting **chenodeoxycholic acid-13C** (CDCA-13C) tracer studies to investigate bile acid metabolism in the context of cholestatic liver diseases. This powerful technique allows for the in-vivo assessment of CDCA kinetics, providing valuable insights into the pathophysiology of cholestasis and a tool for evaluating therapeutic interventions.

Introduction

Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of cytotoxic bile acids, such as chenodeoxycholic acid (CDCA), within the liver. This accumulation contributes to liver injury, fibrosis, and inflammation. Stable isotope tracer studies using 13C-labeled CDCA offer a safe and effective method to quantify the dynamic changes in CDCA metabolism, including its pool size, synthesis rate, and fractional turnover rate. These kinetic parameters are crucial for understanding disease mechanisms and for the development of targeted therapies.

CDCA is a primary bile acid synthesized from cholesterol in the liver and acts as a key signaling molecule, primarily through the farnesoid X receptor (FXR).^[1] In cholestasis, the altered kinetics of CDCA can significantly impact these signaling pathways, contributing to the progression of liver damage.

Quantitative Data on CDCA Kinetics

The following tables summarize the kinetic parameters of chenodeoxycholic acid in healthy individuals and patients with various cholestatic conditions, as determined by stable isotope dilution techniques.

Table 1: Chenodeoxycholic Acid (CDCA) Kinetics in Healthy Adults

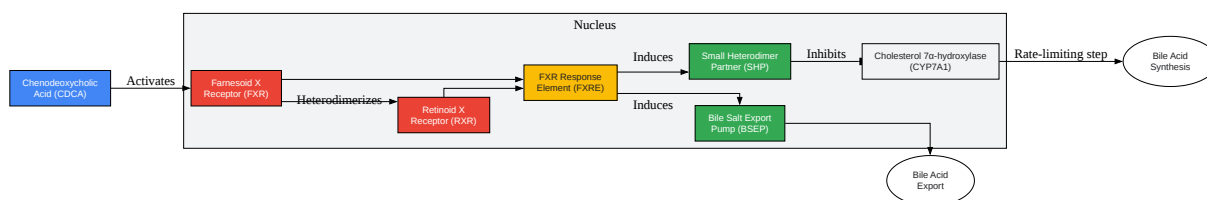
Parameter	Value	Reference
Pool Size	$32.6 \pm 9.9 \mu\text{mol/kg}$	[2]
Fractional Turnover Rate (FTR)	$0.24 \pm 0.13 \text{ per day}$	[2]
Synthesis Rate	$0.12 \pm 0.03 \text{ g/day}$	[3]
Serum Concentration (Fasting)	$0.98 \pm 0.77 \mu\text{mol/L}$	[4]
Serum Concentration (Postprandial)	$2.42 \pm 1.46 \mu\text{mol/L}$	[4]

Table 2: Chenodeoxycholic Acid (CDCA) Kinetics in Cholestatic Liver Diseases

Disease State	Pool Size	Fractional Turnover Rate (FTR)	Synthesis Rate	Reference
Primary Sclerosing Cholangitis (PSC)	Significantly smaller than healthy controls	Increased	Unchanged	[5]
Liver Cirrhosis	$477 \pm 77 \text{ mg}$	$2.8 \pm 1.2 \text{ days (half-life)}$	$118 \pm 6 \text{ mg/day}$	[6]
Cholesterol Gallstones	Slightly diminished (not significant)	Similar to healthy controls	Slightly diminished (not significant)	[7]

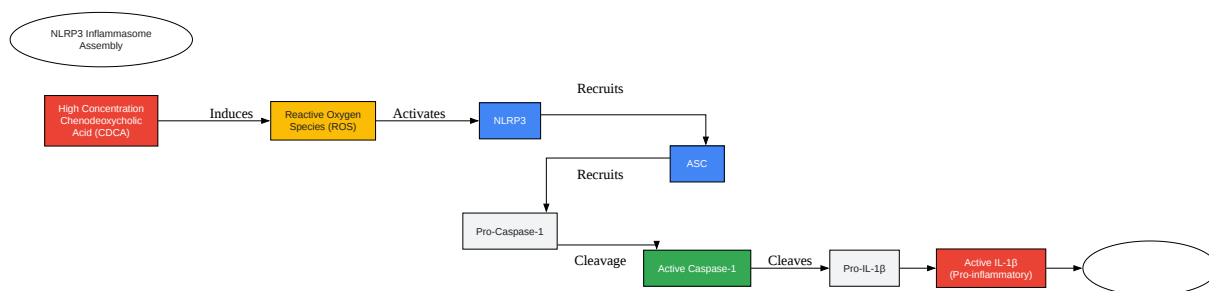
Signaling Pathways Involving Chenodeoxycholic Acid

CDCA is a potent endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis.[1] Additionally, at high concentrations, as seen in cholestasis, CDCA can trigger inflammatory pathways, such as the activation of the NLRP3 inflammasome.



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Caption: Farnesoid X Receptor (FXR) Signaling Pathway Activated by CDCA.



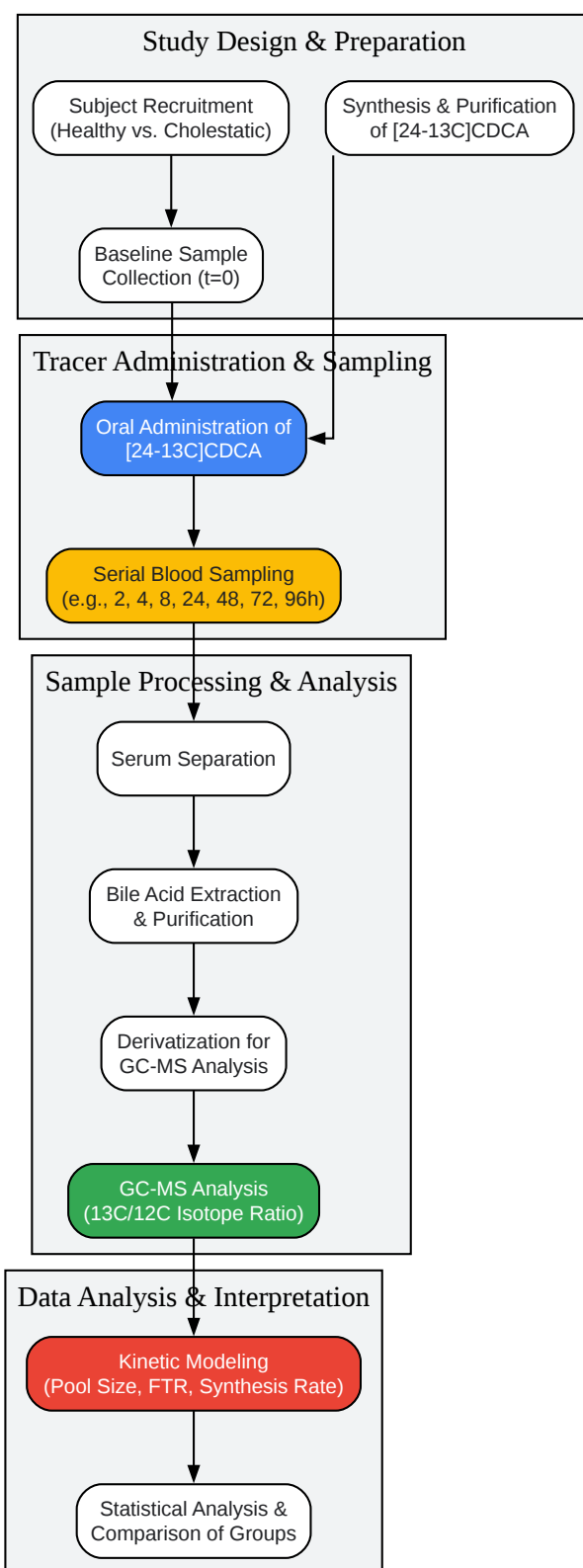
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Caption: CDCA-induced NLRP3 Inflammasome Activation in Cholestasis.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a CDCA-13C tracer study in human subjects.

Experimental Workflow



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